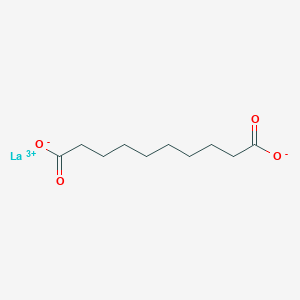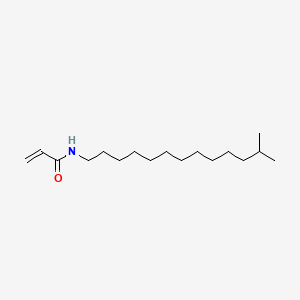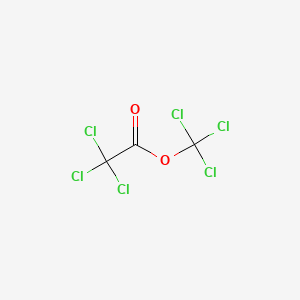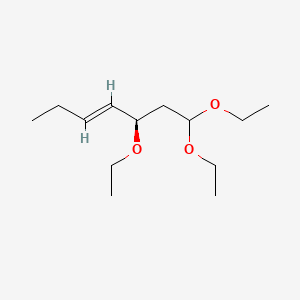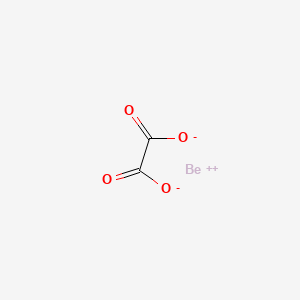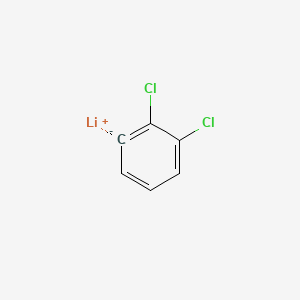
(2,3-Dichlorophenyl)lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichlorophenyl)lithium is an organolithium compound with the molecular formula C6H3Cl2Li. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3-Dichlorophenyl)lithium can be synthesized through the reaction of 2,3-dichlorobromobenzene with lithium metal in anhydrous ether. The reaction typically proceeds under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
C6H3Cl2Br+2Li→C6H3Cl2Li+LiBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dichlorophenyl)lithium undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds, alkyl halides, and epoxides.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products: The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with aldehydes or ketones typically yields secondary or tertiary alcohols, respectively.
Scientific Research Applications
(2,3-Dichlorophenyl)lithium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active compounds to study structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which (2,3-Dichlorophenyl)lithium exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. The presence of the chlorine atoms on the benzene ring enhances the nucleophilicity of the lithium-bound carbon, making it highly reactive towards various electrophiles. This reactivity is exploited in synthetic organic chemistry to form new carbon-carbon bonds efficiently.
Comparison with Similar Compounds
- (2,4-Dichlorophenyl)lithium
- (3,4-Dichlorophenyl)lithium
- (2,3-Difluorophenyl)lithium
Comparison: (2,3-Dichlorophenyl)lithium is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity, making it suitable for specific synthetic applications where other compounds may not be as effective.
Properties
CAS No. |
93942-36-0 |
|---|---|
Molecular Formula |
C6H3Cl2Li |
Molecular Weight |
153.0 g/mol |
IUPAC Name |
lithium;1,2-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-3-1-2-4-6(5)8;/h1-3H;/q-1;+1 |
InChI Key |
NPOILLAWXCYHCB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C[C-]=C(C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






